

Key chemical features of 2-Cyano-5-iodopyridine

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Compound of Interest

Compound Name: 2-Cyano-5-iodopyridine

Cat. No.: B1415159

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An In-Depth Technical Guide to **2-Cyano-5-iodopyridine**: Properties, Reactivity, and Applications

Introduction

2-Cyano-5-iodopyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, which integrates a pyridine core, a cyano activating group, and a versatile iodine substituent, offers a unique combination of electronic properties and reactive sites. The pyridine ring, a common motif in pharmaceuticals, provides aqueous solubility and hydrogen bonding capabilities, while the electron-withdrawing cyano group modulates the ring's reactivity.^[1] Most importantly, the carbon-iodine bond serves as a highly effective handle for a variety of powerful cross-coupling reactions, enabling the strategic introduction of molecular complexity. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, core reactivity, synthetic protocols, and key applications.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **2-Cyano-5-iodopyridine** is essential for its effective use in synthesis. These characteristics dictate its solubility, stability, and compatibility with various reaction conditions.

Physical and Chemical Properties

The key physicochemical data for **2-Cyano-5-iodopyridine** are summarized in the table below.

Property	Value	Source(s)
CAS Number	41960-47-8	[2][3][4]
Molecular Formula	C ₆ H ₃ IN ₂	[4]
Molecular Weight	230.01 g/mol	[4]
Appearance	White to light yellow solid/powder	[5]
Boiling Point	314.3 °C at 760 mmHg	[2]
Density	2.04 g/cm ³	[2]
Flash Point	143.9 °C	[2][6]
Topological Polar Surface Area (TPSA)	36.68 Å ²	[4]
LogP	1.55788	[4][6]
Storage Conditions	2-8°C, protect from light, stored under inert atmosphere	[4][7]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **2-Cyano-5-iodopyridine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum is characterized by distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants are highly sensitive to the positions of the cyano and iodo substituents.
 - ¹³C NMR: The carbon spectrum will show six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the cyano group (C2) and the iodine atom (C5) will have characteristic chemical shifts.

- Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2240-2220 cm⁻¹ region.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z 230. The isotopic pattern will clearly indicate the presence of one iodine atom.

General Protocol for Spectroscopic Data Acquisition^[8]

- NMR Spectroscopy: Dissolve 5-10 mg of **2-Cyano-5-iodopyridine** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer.
- IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹.
- Mass Spectrometry: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

Synthesis of 2-Cyano-5-iodopyridine

While commercially available, understanding the synthesis of **2-Cyano-5-iodopyridine** provides insight into impurity profiles and potential scale-up strategies. A common approach involves the cyanation of a halogenated precursor. The synthesis of the analogous 2-cyano-5-bromopyridine often proceeds from 2-nitro-5-bromopyridine via nucleophilic substitution with a cyanide salt.^[9] A similar pathway can be envisioned for the iodo derivative. An alternative and widely cited route starts from the readily available 2-amino-5-iodopyridine.

Example Protocol: Synthesis from 2-Amino-5-iodopyridine via Sandmeyer Reaction

This protocol outlines a two-step procedure involving diazotization of the amino group followed by cyanation.

Step 1: Diazotization of 2-Amino-5-iodopyridine

- **Setup:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-iodopyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., H_2SO_4 or HCl) at 0-5 °C.
- **Nitrite Addition:** Slowly add a solution of sodium nitrite (NaNO_2 , 1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.
- **Stirring:** Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

- **Catalyst Preparation:** In a separate flask, prepare a solution of copper(I) cyanide (CuCN , 1.2 eq) and sodium cyanide (NaCN , 1.2 eq) in water.
- **Addition:** Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.
- **Reaction:** Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- **Work-up:** Cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield pure **2-Cyano-5-iodopyridine**.

Key Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-Cyano-5-iodopyridine** stems from its C-I bond, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of complex molecular architectures.

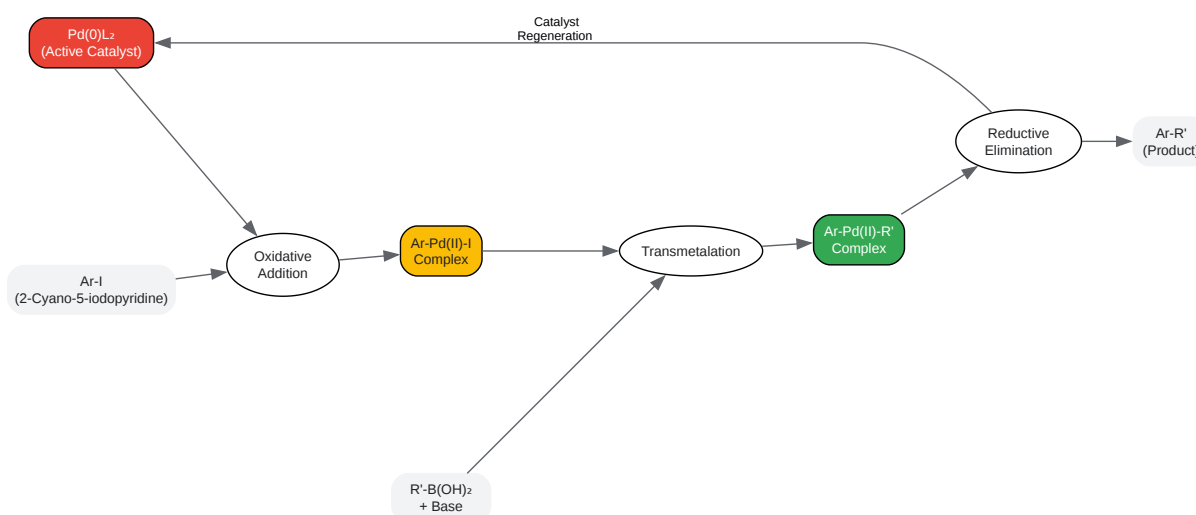
Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C5 position is the primary site for diversification. Its high reactivity in oxidative addition to $\text{Pd}(0)$ complexes makes it a superior coupling partner compared to the

analogous bromo or chloro derivatives.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling **2-Cyano-5-iodopyridine** with various organoboron reagents (boronic acids or esters).^{[10][11]} This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.^{[12][13]}

Causality: The reaction is driven by the formation of a stable C-C bond and the regeneration of the Pd(0) catalyst. A base is required to activate the organoboron species, facilitating the transmetalation step.^{[10][11][14]}



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

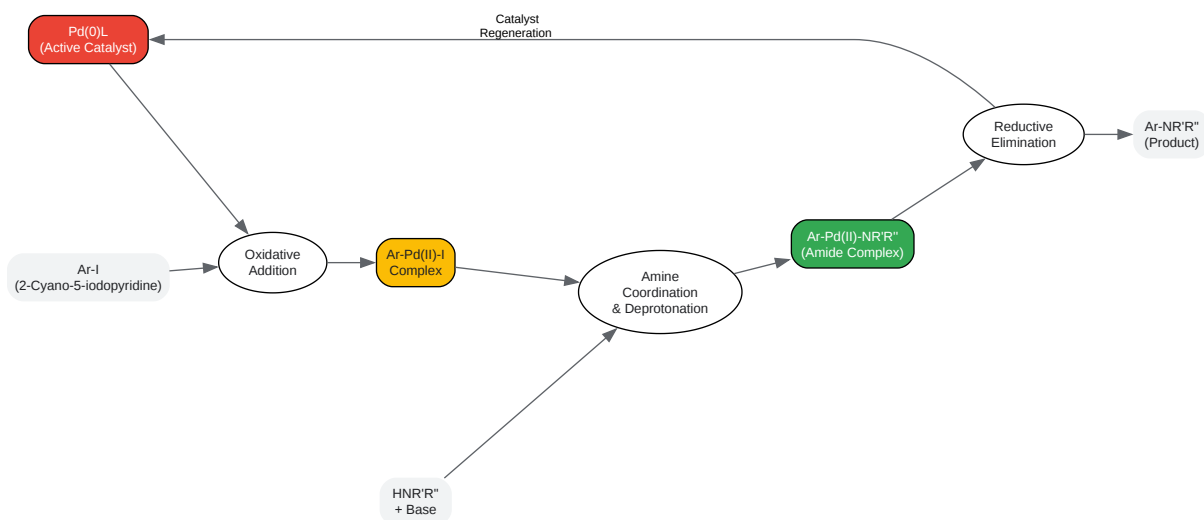
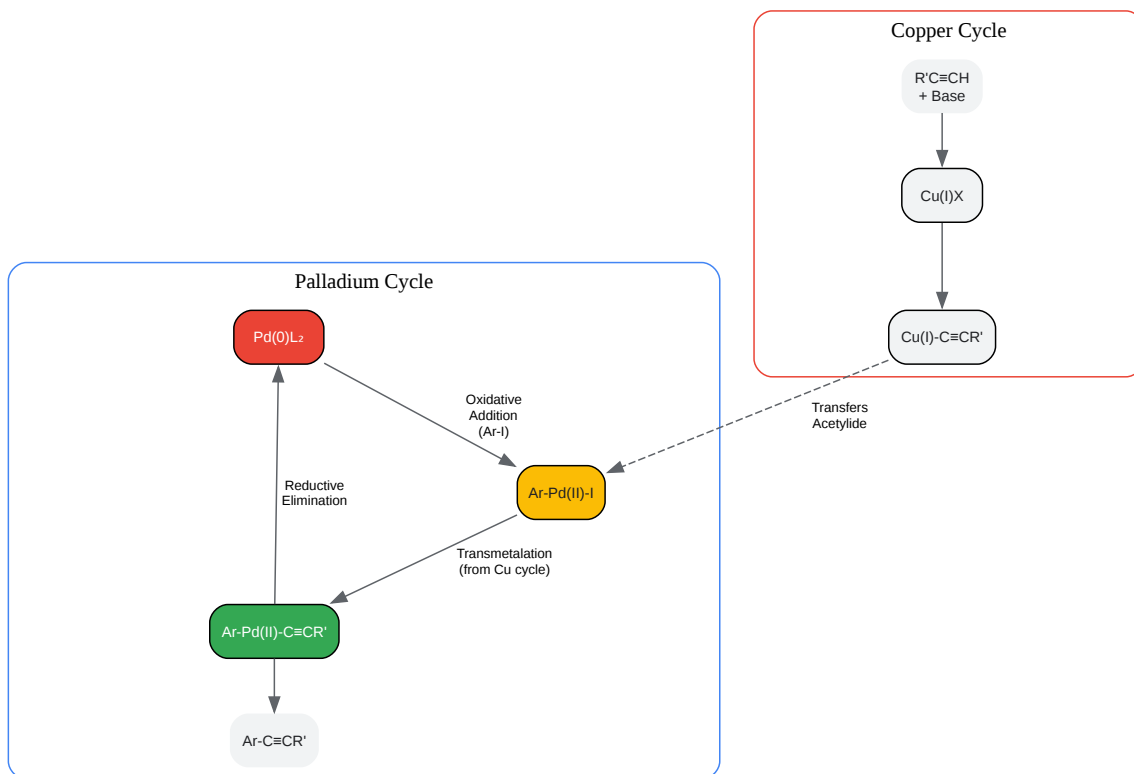
General Protocol for Suzuki-Miyaura Coupling^[12]

- Setup: To a reaction vessel, add **2-Cyano-5-iodopyridine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

- Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
- Reaction: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase.
- Purification: Purify the residue by column chromatography to obtain the coupled product.

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting **2-Cyano-5-iodopyridine** with a terminal alkyne.^[15] This reaction is invaluable for creating rigid molecular scaffolds and for accessing precursors for further transformations. The classic protocol uses a dual catalytic system of palladium and copper(I).^[15] However, copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts.^{[16][17]}

Causality: The palladium cycle facilitates the C-C bond formation, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.^[15]



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